molecular formula C18H15N3O3S B2646556 N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049410-48-1

N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No.: B2646556
CAS No.: 1049410-48-1
M. Wt: 353.4
InChI Key: NMCIJHKFUSDUQU-UHFFFAOYSA-N
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Description

The compound N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide is a synthetic small molecule based on the imidazo[2,1-b]thiazole pharmacophore, a scaffold recognized for its diverse biological potential. Imidazo[2,1-b]thiazole derivatives have been extensively investigated for their kinase inhibitory activity , making them valuable tools in oncological research for targeting specific signaling pathways. The structural motif of this particular compound, featuring a 4-methoxyphenyl group at the 6-position and a furan-2-ylmethyl carboxamide at the 3-position, is designed to explore interactions with ATP-binding sites of various protein kinases. This design strategy is common in the development of tyrosine kinase inhibitors , which are crucial for studying cell proliferation, apoptosis, and metastasis. Furthermore, the imidazothiazole core is also associated with antimicrobial properties, prompting research into novel agents against resistant bacterial and fungal strains. Researchers can utilize this compound as a chemical probe to investigate its efficacy and selectivity profile in cellular and biochemical assays, contributing to the understanding of structure-activity relationships within this promising class of heterocyclic compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-23-13-6-4-12(5-7-13)15-10-21-16(11-25-18(21)20-15)17(22)19-9-14-3-2-8-24-14/h2-8,10-11H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCIJHKFUSDUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multi-step organic reactions

    Formation of Imidazo[2,1-b]thiazole Core: This step often involves the cyclization of a thioamide with an α-haloketone under basic conditions.

    Attachment of Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the imidazo[2,1-b]thiazole intermediate.

    Introduction of 4-Methoxyphenyl Group: This step typically involves a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, to attach the 4-methoxyphenyl group to the imidazo[2,1-b]thiazole core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Anticancer Applications

Numerous studies have investigated the anticancer potential of imidazo[2,1-b]thiazole derivatives, including N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide. The compound has demonstrated efficacy against various cancer cell lines.

Case Studies

  • Cell Line Studies : In a study examining the cytotoxic effects on human cancer cell lines (MCF-7 and HepG2), this compound exhibited significant antiproliferative activity with IC50 values in the low micromolar range. This suggests a strong potential for further development as an anticancer agent .
  • Mechanism of Action : Research indicates that compounds with similar structures may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. The presence of the imidazole and thiazole rings is critical for this activity .

Antiviral Applications

The compound's structural framework has been explored for antiviral applications, particularly against hepatitis C virus (HCV).

Case Studies

  • Inhibition of HCV NS4B : A study focused on designing inhibitors targeting HCV NS4B reported that derivatives of imidazo[2,1-b]thiazole showed promising inhibitory activity. The modifications introduced by substituents like methoxy groups enhance binding affinity to viral proteins .

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity.

Case Studies

  • Broad-Spectrum Activity : In vitro tests demonstrated that derivatives of this compound possess antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as antifungal activities against various strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies are crucial for understanding how modifications to the compound's structure influence its biological activity.

ModificationEffect on Activity
Presence of Methoxy GroupEnhanced solubility and bioavailability
Furan SubstitutionIncreased interaction with target proteins
Imidazole RingEssential for anticancer and antiviral efficacy

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[2,1-b]thiazole core is known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of imidazo[2,1-b]thiazole derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Key Findings

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups : Compounds with 4-chlorophenyl (5l) or 4-methylsulfonylphenyl substituents exhibit enhanced enzyme inhibitory or cytotoxic activity compared to electron-donating groups like 4-methoxyphenyl. For example, 5l showed potent VEGFR2 inhibition and cytotoxicity, likely due to the chloro group’s electron-withdrawing nature enhancing target binding .
  • 4-Methoxyphenyl : While the target compound’s 4-methoxyphenyl group may reduce COX-2 affinity compared to methylsulfonyl analogs , it could improve solubility or metabolic stability due to its electron-donating properties.

Carboxamide Modifications :

  • Heteroaromatic Chains : The furan-2-ylmethyl group in the target compound may confer distinct pharmacokinetic properties. For instance, BI82825 (pyridin-2-ylmethyl carboxamide) shares structural similarity but lacks furan’s oxygen heteroatom, which could influence hydrogen bonding or bioavailability.
  • Piperazinyl-Pyridinyl Chains : Compound 5l’s piperazine-linked pyridinyl group enhanced VEGFR2 inhibition, suggesting that bulkier substituents improve target engagement .

Physical Properties :

  • Melting Points : Analogs with 4-methoxyphenyl groups (e.g., 5h, m.p. 108–110°C ) generally exhibit lower melting points than chlorophenyl derivatives (e.g., 5f, m.p. 215–217°C ), likely due to reduced crystallinity from the methoxy group’s steric effects.

Biological Activity

N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on antibacterial properties, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[2,1-b]thiazole core, which is known for its diverse biological activities. The presence of the furan and methoxyphenyl groups enhances its pharmacological profile.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of imidazo[2,1-b]thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (μg/mL)Bacterial Strain
13e1-4Gram-positive
13e1-4Drug-resistant bacteria
3a0.008Streptococcus pneumoniae
3b0.03Staphylococcus epidermidis

The compound 13e showed particularly strong activity against drug-resistant strains, indicating its potential as a lead compound for further development in antibiotic therapy .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using HepG2 human liver cells revealed that this compound exhibits low cytotoxicity even at higher concentrations (up to 100 μM), suggesting a favorable safety margin for therapeutic applications .

The mechanism underlying the biological activity of imidazo[2,1-b]thiazole derivatives is often linked to their ability to inhibit key bacterial enzymes and disrupt cellular processes. For example, some derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This dual-target approach may contribute to their effectiveness against resistant bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological potential of imidazo[2,1-b]thiazole derivatives:

  • Antimicrobial Efficacy : A study reported that derivatives with varying substituents exhibited potent antimicrobial activity compared to traditional antibiotics like ampicillin and streptomycin .
  • Anti-inflammatory Properties : Other research has indicated that similar compounds possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .
  • Antitrypanosomal Activity : Some thiazole-based hybrids have shown promise as antitrypanosomal agents, expanding the potential therapeutic applications of this class of compounds .

Q & A

Q. What synthetic routes are recommended for preparing N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of key intermediates. For example:

  • Microwave-assisted cyclization : Reacting aminobenzothiazole derivatives with phenacyl bromides (e.g., 4-methoxyphenacyl bromide) under microwave irradiation (130°C, 45 min) in ethanol yields fused imidazo[2,1-b]thiazole cores .
  • Carboxamide formation : Coupling the imidazo[2,1-b]thiazole intermediate with furfurylamine via standard amidation (e.g., HATU/DMAP activation) introduces the N-(furan-2-ylmethyl) group.
    Key Considerations : Optimize reaction time and solvent (ethanol/DMF) to improve yields (typically 60–76%) and purity .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • IR spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and NH/amide (~3200–3300 cm⁻¹) stretches .
  • NMR (¹H/¹³C) : Identify substituent environments (e.g., furan OCH₃ at δ ~3.8 ppm, imidazo-thiazole protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds) for structural validation .

Q. What preliminary assays are used to evaluate biological activity?

Methodological Answer:

  • Anticancer screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Compare IC₅₀ values with reference drugs (e.g., doxorubicin) .
  • Antimicrobial testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    Note : Include cytotoxicity controls (e.g., normal fibroblast cells) to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in imidazo-thiazole cyclization?

Methodological Answer:

  • Solvent screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF may enhance solubility of aromatic intermediates .
  • Catalyst addition : Test Lewis acids (e.g., ZnCl₂) or iodine to accelerate cyclization .
  • Temperature gradients : Use microwave-assisted synthesis (e.g., 130°C vs. conventional reflux) to reduce reaction time and byproducts .
    Data Analysis : Monitor reaction progress via TLC/HPLC and compare yields (e.g., 65% vs. 76% in DMF vs. ethanol) .

Q. How can structure-activity relationships (SAR) be investigated for anticancer activity?

Methodological Answer:

  • Analog synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents to assess electronic effects .
  • Bioisosteric replacements : Substitute the furan-2-ylmethyl group with thiophene or pyridine moieties to evaluate steric and π-π stacking effects .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like tubulin or topoisomerase II .
    Validation : Correlate IC₅₀ values (from MTT assays) with computational data to identify critical substituents .

Q. What crystallographic techniques elucidate conformational stability?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve bond angles (e.g., imidazo-thiazole planarity) and dihedral angles between aromatic rings (e.g., 4.87° deviation in benzothiazole-phenyl planes) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π contacts) contributing to crystal packing .
  • Variable-temperature XRD : Assess thermal stability by analyzing unit cell parameters at 100–300 K .

Q. How can contradictory biological data (e.g., high in vitro vs. low in vivo activity) be resolved?

Methodological Answer:

  • ADME profiling : Measure solubility (shake-flask method), metabolic stability (liver microsomes), and plasma protein binding (equilibrium dialysis) to identify bioavailability issues .
  • Formulation optimization : Use nanoemulsions or liposomes to enhance aqueous solubility and tissue penetration .
  • Pharmacokinetic studies : Conduct LC-MS/MS analysis of plasma/tissue samples post-administration (rodent models) to correlate exposure with efficacy .

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